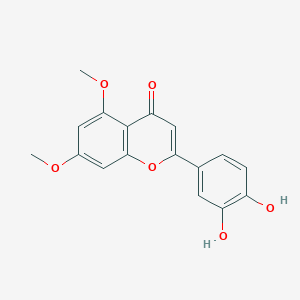

5,7-Diméthoxyluteoline

Vue d'ensemble

Description

La 5,7-Diméthoxyluteoline est un composé flavonoïde naturel dérivé de diverses plantes. Il est connu pour ses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses. Ce composé est un dérivé de la lutéoline, avec des groupes méthoxy attachés aux positions 5 et 7 de la structure flavonoïde .

Applications De Recherche Scientifique

La 5,7-Diméthoxyluteoline présente une large gamme d'applications en recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la chimie des flavonoïdes et développer de nouvelles méthodes de synthèse.

Biologie : Ses activités biologiques en font un outil précieux pour étudier les processus cellulaires et les voies de signalisation.

Médecine : En raison de ses propriétés antioxydantes et anti-inflammatoires, elle est étudiée pour ses applications thérapeutiques potentielles dans des maladies telles que le cancer, les maladies neurodégénératives et les maladies cardiovasculaires.

Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et de nutraceutiques à base de produits naturels .

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies :

Activité antioxydante : Elle élimine les radicaux libres et régularise à la hausse les enzymes antioxydantes.

Activité anti-inflammatoire : Elle inhibe les cytokines et les enzymes pro-inflammatoires telles que la cyclooxygénase et la lipoxygénase.

Activité anticancéreuse : Elle induit l'apoptose, inhibe la prolifération cellulaire et supprime l'angiogenèse et les métastases .

Mécanisme D'action

5,7-Dimethoxyluteolin, also known as 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one, is a derivative of luteolin, a flavonoid found in a variety of plants. This compound has been the subject of numerous studies due to its potential biological activities .

Target of Action

The primary target of 5,7-Dimethoxyluteolin is the Dopamine Transporter (DAT) . The DAT is a membrane-spanning protein that pumps the neurotransmitter dopamine out of the synaptic cleft back into cytosol, from which other transporters sequester DA and NE into vesicles for storage and later release .

Mode of Action

5,7-Dimethoxyluteolin acts as an activator of the Dopamine Transporter (DAT), with an EC50 value of 3.417 μM .

Biochemical Pathways

The activation of DAT by 5,7-Dimethoxyluteolin affects the dopaminergic signaling pathway . Dopaminergic signaling is involved in multiple neurological processes including reward, addiction, and movement, among others. Alterations in this pathway have been implicated in several disorders including Parkinson’s disease, addiction, and depression .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,7-Dimethoxyluteolin is currently limited. Like many flavonoids, it is likely to have good absorption but potentially low bioavailability due to extensive first-pass metabolism

Result of Action

The activation of DAT by 5,7-Dimethoxyluteolin can result in changes in dopaminergic signaling, which could have various effects depending on the context. For example, in the context of a disease like Parkinson’s, which is characterized by a loss of dopaminergic neurons, modulation of DAT could potentially affect disease symptoms .

Action Environment

The action of 5,7-Dimethoxyluteolin, like many other bioactive compounds, can be influenced by various environmental factors. For instance, the presence of certain solvents can enhance the solubility and therefore the bioavailability of this compound . Additionally, factors such as pH and temperature could potentially impact the stability and efficacy of 5,7-Dimethoxyluteolin .

Analyse Biochimique

Biochemical Properties

5,7-Dimethoxyluteolin plays a crucial role in various biochemical reactions. It acts as a ligand that binds to G-protein coupled receptor proteins, thereby activating them . Additionally, 5,7-Dimethoxyluteolin is known to activate the ion channel TRPV2 and inhibit the activity of the potassium channel Kv1.3 . These interactions suggest that 5,7-Dimethoxyluteolin can modulate ion transport and signal transduction pathways, which are essential for maintaining cellular homeostasis.

Cellular Effects

5,7-Dimethoxyluteolin exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5,7-Dimethoxyluteolin has demonstrated antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation-induced damage . Moreover, it has been reported to induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of 5,7-Dimethoxyluteolin involves several key interactions at the molecular level. It binds to G-protein coupled receptor proteins, leading to their activation . This activation triggers downstream signaling pathways that can result in various cellular responses. Additionally, 5,7-Dimethoxyluteolin activates the TRPV2 ion channel and inhibits the Kv1.3 potassium channel . These interactions can influence ion flux across the cell membrane, thereby affecting cellular excitability and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dimethoxyluteolin have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,7-Dimethoxyluteolin can maintain its biological activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to 5,7-Dimethoxyluteolin has been associated with sustained antioxidant and anti-inflammatory effects, which can contribute to its therapeutic potential .

Dosage Effects in Animal Models

The effects of 5,7-Dimethoxyluteolin vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, 5,7-Dimethoxyluteolin may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

5,7-Dimethoxyluteolin is involved in various metabolic pathways, including those related to flavonoid metabolism. It interacts with enzymes such as glycosyltransferases, which mediate the glycosylation of flavonoids . This modification can enhance the solubility and bioactivity of 5,7-Dimethoxyluteolin, thereby influencing its metabolic flux and metabolite levels . Additionally, the compound’s metabolism can lead to the formation of various glycosides, which may have distinct biological activities .

Transport and Distribution

The transport and distribution of 5,7-Dimethoxyluteolin within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, which involve transporter proteins . Once inside the cell, 5,7-Dimethoxyluteolin can interact with intracellular binding proteins that facilitate its distribution to various cellular compartments . These interactions can influence the compound’s localization and accumulation within tissues, thereby affecting its biological activity .

Subcellular Localization

The subcellular localization of 5,7-Dimethoxyluteolin is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 5,7-Dimethoxyluteolin may localize to the endoplasmic reticulum, where it can interact with enzymes involved in flavonoid metabolism . Additionally, its presence in other organelles, such as mitochondria, can influence cellular processes related to energy production and apoptosis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5,7-Diméthoxyluteoline implique généralement la méthylation de la lutéoline. Une méthode courante comprend l'utilisation d'iodure de méthyle et d'une base telle que le carbonate de potassium dans un solvant approprié comme l'acétone. La réaction est effectuée sous reflux pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour obtenir des rendements et une pureté plus élevés, utilisant souvent des techniques avancées telles que des réacteurs à écoulement continu et des systèmes automatisés pour assurer la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

La 5,7-Diméthoxyluteoline subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent la convertir en dérivés dihydro.

Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels dans la structure flavonoïde.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents de nitration sont utilisés pour les réactions de substitution.

Principaux produits formés

Comparaison Avec Des Composés Similaires

Composés similaires

Lutéoline : Le composé parent de la 5,7-Diméthoxyluteoline, connu pour ses activités biologiques similaires, mais sans les groupes méthoxy.

Quercétine : Un autre flavonoïde possédant de fortes propriétés antioxydantes et anti-inflammatoires.

Kaempférol : Un flavonoïde ayant des effets anticancéreux et cardioprotecteurs

Unicité

La this compound est unique en raison de ses substitutions méthoxy spécifiques, qui améliorent sa stabilité et sa biodisponibilité par rapport à son composé parent, la lutéoline. Ces modifications contribuent également à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-6-15(22-2)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)12(19)5-9/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGJZNRUAGQIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553399 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90363-40-9 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

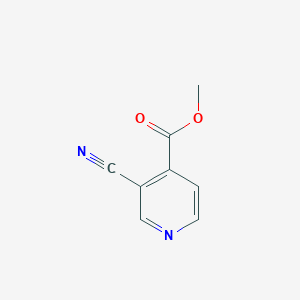

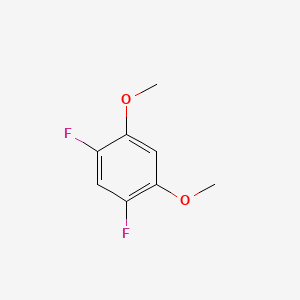

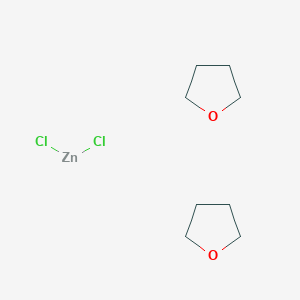

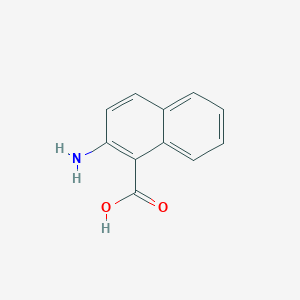

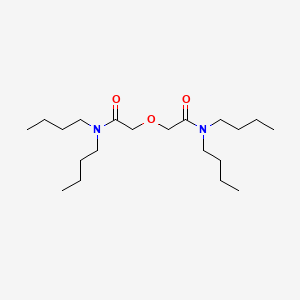

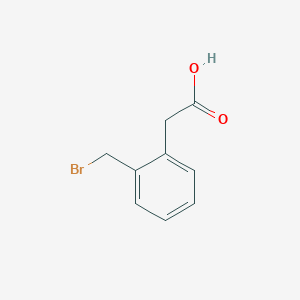

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)